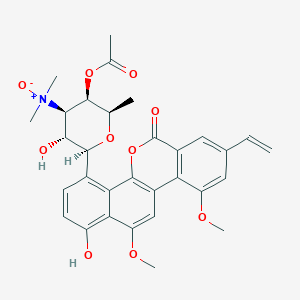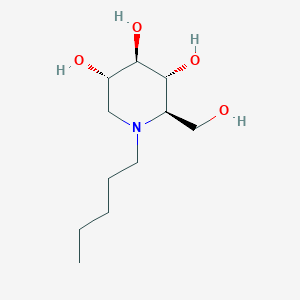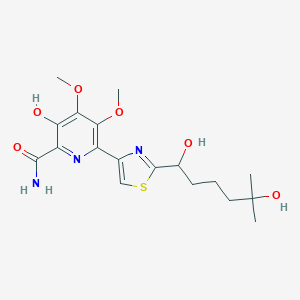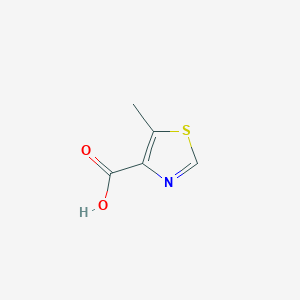![molecular formula C21H42O8 B053528 [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate CAS No. 244139-90-0](/img/structure/B53528.png)
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate, also known as 3-dodecanoyloxy-2-hydroxypropyl-2-hydroxypropoxy-2,3-dihydroxypropyl ester, is a novel synthetic compound with a wide range of applications in scientific research. It is a white or off-white powder, insoluble in water, with a molecular weight of 476.6 g/mol. This compound has been used to study the structure and function of enzymes, as well as to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Applications in Medical and Environmental Fields
The chemical compound "[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate" finds its relevance in various scientific research areas, particularly in the development of biocompatible materials and environmental management. While the direct references to this specific compound in scientific literature are limited, insights can be drawn from studies focusing on similar hydroxy-functionalized compounds and their derivatives.
Biocompatible Materials : Research on hydroxy-functionalized compounds, like the mentioned chemical, highlights their potential in creating biocompatible materials. Polyhydroxyalkanoates (PHAs), for instance, are bio-based polymers synthesized by bacteria under specific conditions. Among these, poly(3-hydroxybutyrate-co-4-hydroxybutyrate) emerges as a notable biomaterial due to its mechanical and physical properties, non-genotoxicity, and biocompatibility, suggesting that similar hydroxy-functionalized compounds could offer comparable benefits. Surface modifications of PHAs have shown to enhance their application in medical fields by overcoming limitations related to their hydrophobic nature and facilitating their use in diverse medical applications (Chai et al., 2020).
Environmental Management : Hydroxy-functionalized compounds also play a significant role in environmental management, particularly in pollution control. Hydroxyapatite, for example, demonstrates great adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, making it an excellent candidate for treating air, water, and soil pollution. These properties suggest that compounds with hydroxy functionalities, including the one , could be similarly beneficial in environmental remediation efforts (Ibrahim et al., 2020).
Pharmacological and Biological Activities : The broad spectrum of pharmacological and biological activities associated with hydroxy-functionalized compounds, such as antioxidant, antimicrobial, and anti-inflammatory properties, underscores their potential in drug development and therapeutic applications. This aligns with the ongoing research aimed at exploring the medicinal properties of compounds like nerolidol, a sesquiterpene alcohol with multiple pharmacological activities, suggesting that similar compounds could be developed as promising chemical or drug candidates in agriculture and medicine (Chan et al., 2016).
Properties
IUPAC Name |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O8/c1-2-3-4-5-6-7-8-9-10-11-21(26)29-17-20(25)16-28-15-19(24)14-27-13-18(23)12-22/h18-20,22-25H,2-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHDIQLLFHAGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146513 |
Source


|
| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244139-90-0 |
Source


|
| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244139-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)












![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)
